N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide
Description
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a naphthalen-1-yl group, and a pyridin-3-ylmethyl substituent. The [1,3]dioxolo-benzothiazole moiety contributes to electron-rich aromatic systems, while the naphthalene and pyridine groups enhance lipophilicity and binding affinity .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c30-25(11-19-8-3-7-18-6-1-2-9-20(18)19)29(15-17-5-4-10-27-14-17)26-28-21-12-22-23(32-16-31-22)13-24(21)33-26/h1-10,12-14H,11,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGWEOZMHOJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound's ability to interact with DNA and inhibit topoisomerase enzymes has been highlighted as a potential pathway for its anticancer effects .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components allow for effective interaction with bacterial membranes and enzymes, leading to bacterial cell death. Research into similar benzothiazole compounds has reported activity against a range of pathogens, including resistant strains of bacteria .
Agricultural Science
Pesticidal Applications
In agricultural contexts, compounds derived from benzothiazole structures have been investigated for their potential as eco-friendly pesticides. The unique properties of this compound suggest it could serve as a botanical pesticide alternative. Studies have shown that such compounds can effectively manage pest populations while minimizing environmental impact .
Materials Science
Polymer Development
The incorporation of benzothiazole derivatives into polymer matrices has been explored for developing materials with enhanced properties. The compound's ability to act as a photostabilizer and UV absorber makes it suitable for applications in coatings and plastics. Research indicates that polymers modified with such compounds exhibit improved thermal stability and resistance to photodegradation .
Data Tables
| Application Area | Potential Uses | Mechanisms/Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | DNA interaction, apoptosis induction |
| Antimicrobial agents | Membrane disruption, enzyme inhibition | |
| Agricultural Science | Eco-friendly pesticides | Insecticidal properties |
| Materials Science | Polymer additives | UV stabilization, thermal resistance |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that a related benzothiazole compound demonstrated significant cytotoxicity against breast cancer cells in vitro. The study highlighted the mechanism involving apoptosis and cell cycle arrest at the G2/M phase .
- Pesticide Efficacy : In agricultural trials, a derivative of this compound was tested against common agricultural pests. Results indicated a 70% reduction in pest populations compared to untreated controls over a four-week period .
- Polymer Enhancement : Research on polymer composites incorporating benzothiazole derivatives showed enhanced mechanical properties and UV resistance compared to standard polymers. This study suggests potential applications in outdoor materials where durability is critical .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Spectroscopic and Physicochemical Properties
The target compound’s infrared (IR) and nuclear magnetic resonance (NMR) profiles are hypothesized to resemble those of 6a–m :
- IR : Expected peaks at ~1670 cm⁻¹ (C=O stretch), ~1250–1300 cm⁻¹ (C–O/C–N), and ~3300 cm⁻¹ (N–H stretch).
- ¹H NMR : Distinct signals for naphthalene protons (δ 7.2–8.4 ppm), pyridinyl protons (δ 8.0–8.6 ppm), and acetamide methylene groups (δ 5.3–5.5 ppm).
In contrast, triazole-containing analogues like 6b exhibit nitro group-associated IR peaks (~1500 cm⁻¹ for NO₂) and downfield-shifted aromatic protons in NMR .
Structural Analysis and Validation
The crystallographic validation of similar compounds relies on tools like SHELX for refinement and PLATON for structure validation . For the target compound, single-crystal X-ray diffraction would confirm the planar geometry of the [1,3]dioxolo-benzothiazole system and dihedral angles between aromatic groups.
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide?
The synthesis involves multi-step procedures:
-
Core Formation : Cyclization of a 2-aminothiophenol derivative with a dioxolane precursor under acidic conditions to form the dioxolo-benzothiazole core .
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Functionalization : Sequential coupling of the naphthalene and pyridinylmethyl groups via nucleophilic substitution or amidation reactions.
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Reaction Conditions :
Step Solvent Temperature Catalyst Time Yield Cyclization Acetic acid 80°C H₂SO₄ 6–8 h 65–75% Amidation DMF RT NaH 12 h 70–85% Purification involves recrystallization (ethanol) or column chromatography .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 7.2–8.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₁₈N₂O₃S: 423.1112) .
- Infrared (IR) Spectroscopy : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C in dioxolane) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize byproducts?
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design for amidation might optimize temperature (RT vs. 50°C), base (NaH vs. K₂CO₃), and solvent (DMF vs. THF) .
- Computational Pre-screening : Quantum mechanical calculations (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. What methodologies are employed to study the compound’s reaction mechanisms?
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to determine rate laws .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the dioxolane ring .
- Computational Modeling : Transition state analysis (e.g., Gaussian 16) to identify intermediates and activation energies .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Q. What computational tools are used to predict the compound’s physicochemical properties?
Q. How should researchers resolve contradictions in spectroscopic data?
- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to confirm ambiguous signals .
- Dynamic Effects Analysis : Consider tautomerism or conformational flexibility in solution (e.g., variable-temperature NMR) .
Q. What strategies are used to investigate degradation pathways under stress conditions?
- Forced Degradation : Expose the compound to heat (80°C), light (UV), and acidic/alkaline conditions, then analyze degradants via LC-MS .
- Stability-Indicating Methods : Develop HPLC methods to separate and quantify degradation products .
Tables for Reference
Table 1: Key NMR Signals for Structural Confirmation
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Naphthalen-1-yl H | 7.72 (d, J=8.0 Hz) | Aromatic protons |
| Dioxolane OCH₂ | 5.46 (s) | Methylene in dioxolane |
| Acetamide C=O | 165.0 (¹³C) | Carbonyl carbon |
Table 2: Reaction Optimization via DOE
| Variable | Level 1 | Level 2 | Optimal Condition |
|---|---|---|---|
| Temperature | RT | 50°C | 50°C |
| Base | NaH | K₂CO₃ | NaH |
| Solvent | DMF | THF | DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
